Ethyl 7-fluoroindoline-2-carboxylate
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Overview
Description
Ethyl 7-fluoroindoline-2-carboxylate is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities.
Preparation Methods
The synthesis of Ethyl 7-fluoroindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-established method for producing indole derivatives. This method involves the reaction of arylhydrazines with ketones under acidic conditions . For industrial production, microwave-assisted synthesis has been employed to enhance reaction rates and yields. This method involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation, using copper dipyridine dichloride as a catalyst .
Chemical Reactions Analysis
Ethyl 7-fluoroindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 7-fluoroindoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated indole derivatives.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 7-fluoroindoline-2-carboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to bind to specific receptors, thereby increasing its biological activity. The exact pathways involved depend on the specific application, but generally, the compound can inhibit the activity of certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Ethyl 7-fluoroindoline-2-carboxylate can be compared with other fluorinated indole derivatives such as:
- 4-fluoroindole
- 5-fluoroindole
- 6-fluoroindole
- 5-fluorooxindole
- 8-fluoroquinoline
These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly affect their reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications.
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
ethyl 7-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-5,9,13H,2,6H2,1H3 |
InChI Key |
LIWOGGVRGLFUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C(=CC=C2)F |
Origin of Product |
United States |
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